2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
Overview
Description
“2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354950-55-2 . It has a molecular weight of 238.67 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O2.ClH/c1-8-12-7-10 (11 (14)15)13 (8)9-5-3-2-4-6-9;/h2-7H,1H3, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is a salt . Unfortunately, no further physical or chemical properties were found in the available resources.
Scientific Research Applications
Anticancer Research
Imidazole derivatives have been synthesized and examined for their antiproliferative effects against breast cancer cell lines, showcasing significant potential as leads for the development of cancer therapeutics. The study highlighted the synthesis of novel substituted imidazole compounds that exhibited comparable or greater antiproliferative effects than cisplatin against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines, suggesting their usefulness in cancer therapy (Karthikeyan et al., 2017).
Structural Studies
Corrosion Inhibition
Research into imidazole derivatives as corrosion inhibitors for metals such as copper in acidic environments has shown that these compounds can effectively protect metals from corrosion. This application is crucial for extending the lifespan of metal components in industrial systems (Gašparac et al., 2000).
Antimicrobial Studies
Imidazole compounds have been synthesized and tested for antimicrobial activity, revealing their potential as antimicrobial agents. This research contributes to the development of new antimicrobial compounds to combat resistant pathogens (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
Imidazole derivatives, such as 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride, are known to interact with a variety of biological targets
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific compound and its target. Generally, these compounds can interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its target and its overall effectiveness
Biochemical Analysis
Biochemical Properties
2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as xanthine oxidase, which is responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This interaction is significant in the context of diseases like gout, where xanthine oxidase inhibitors are used to reduce uric acid levels. The compound also interacts with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting oxidative stress and cellular health . Additionally, the compound may affect the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of xanthine oxidase by binding to the enzyme’s active site, preventing the oxidation of hypoxanthine and xanthine . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout. The compound may also influence other enzymes and proteins through similar binding interactions, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in enzyme activity and gene expression being notable outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase without causing significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes like xanthine oxidase, influencing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This interaction affects metabolic flux and the levels of metabolites involved in these pathways. The compound may also interact with other enzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria could influence mitochondrial function and oxidative stress. Understanding these localization patterns can provide insights into the compound’s mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-phenylimidazole-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZGZKQPHXKQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.